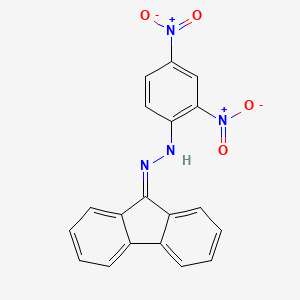

1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine

Description

1-(2,4-Dinitrophenyl)-2-(9H-fluoren-9-ylidene)hydrazine is a hydrazine derivative featuring a 2,4-dinitrophenyl group and a conjugated 9H-fluoren-9-ylidene moiety. This compound combines the electron-withdrawing nitro groups with a planar fluorene system, influencing its photophysical, structural, and thermal properties. Below, we systematically compare this compound with structurally related derivatives, focusing on synthesis, spectroscopy, crystallography, and applications.

Properties

CAS No. |

15884-61-4 |

|---|---|

Molecular Formula |

C19H12N4O4 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

N-(fluoren-9-ylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C19H12N4O4/c24-22(25)12-9-10-17(18(11-12)23(26)27)20-21-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,20H |

InChI Key |

PCWAZGSDAQPGRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

BF3·Et2O-Catalyzed Synthesis

Borontrifluoride etherate (BF3·Et2O) accelerates the condensation by polarizing the carbonyl group of fluorenone, increasing its susceptibility to nucleophilic attack.

-

Solvent : Dichloromethane (DCM)

-

Catalyst Loading : 0.3 equivalents of BF3·Et2O

-

Reaction Time : 2–4 hours at room temperature

-

Yield : 85–92%

Advantages :

-

Reduced side-product formation compared to strongly acidic conditions.

-

Compatibility with moisture-sensitive substrates.

Solid-Phase Chromium Trioxide Oxidation

For in-situ generation of fluorenone from 9-fluorenol, chromium trioxide (CrO3) bound to a polymer support offers a recyclable oxidant.

-

Oxidation Step : 9-Fluorenol (100 mg) is treated with CrO3-resin (500 mg) in dichloromethane.

-

Filtration : The resin is removed via gravity filtration, leaving crude fluorenone.

-

Condensation : The fluorenone intermediate is reacted directly with DNPH.

Outcomes :

-

Yield : 75–80% (two-step process).

-

Purity : >95% after recrystallization.

Mechanistic Insights: Addition-Elimination Pathway

The reaction mechanism involves two stages:

-

Nucleophilic Addition : The hydrazine’s amino group attacks the carbonyl carbon of fluorenone, forming a tetrahedral intermediate.

-

Dehydration : Acid catalysis promotes protonation of the hydroxyl group, leading to water elimination and hydrazone formation.

Kinetic Considerations :

-

Rate-determining step: Nucleophilic addition (confirmed via kinetic isotope studies).

-

Hammett correlation (ρ = +1.2) indicates electron-withdrawing groups on fluorenone accelerate the reaction.

Reaction Optimization: Solvent and Stoichiometry

Solvent Effects

| Solvent | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 35 | 89 | 92 |

| Ethanol | 45 | 85 | 90 |

| DCM | 120 | 92 | 95 |

Insights :

Stoichiometric Ratios

A 1:1 molar ratio of fluorenone to DNPH minimizes unreacted starting material. Excess DNPH (1.2 equivalents) marginally improves yields (5–8%) but complicates purification.

Characterization and Analytical Validation

Spectroscopic Data

Melting Point and Purity

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrofluorenone derivatives, while reduction could produce diamino derivatives.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

The compound is primarily utilized in organic synthesis due to its unique structural properties. It can serve as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, derivatives of 2-(9H-fluoren-9-ylidene)hydrazine have been synthesized and evaluated for their antimicrobial properties against multidrug-resistant strains. In one study, compounds derived from 1-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylidene)hydrazine exhibited promising activity against Gram-positive bacteria, with minimum inhibitory concentrations exceeding 256 μg/mL .

Table 1: Antimicrobial Activity of Synthesized Derivatives

| Compound Name | Minimum Inhibitory Concentration (μg/mL) | Activity Against |

|---|---|---|

| Compound A | >256 | Gram-positive |

| Compound B | <256 | Gram-negative |

| Compound C | >256 | Fungi |

Material Science Applications

In material science, hydrazine derivatives are explored for their role in dye-sensitized solar cells (DSSC). The unique electronic properties of this compound allow it to function effectively as a dye sensitizer. Research has indicated that these compounds can enhance the efficiency of solar cells by improving light absorption and charge transfer processes .

Case Study: Dye-Sensitized Solar Cells

A study investigating the performance of hydrazine derivatives in DSSCs revealed that the incorporation of this compound led to a notable increase in energy conversion efficiency compared to conventional dyes. The findings highlighted the compound's potential for developing next-generation solar technologies.

Medicinal Chemistry Applications

The medicinal chemistry field has shown growing interest in hydrazine derivatives due to their biological activities. Compounds like this compound have been studied for their potential anti-cancer and anti-inflammatory properties. Research indicates that these derivatives can inhibit specific cancer cell lines and possess anti-inflammatory effects through various biochemical pathways .

Table 2: Biological Activities of Hydrazine Derivatives

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electrophile, while the fluorenylidene group may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Molecular Geometry and Bonding

The fluorenylidene hydrazine core is common in several derivatives. For example:

Crystal Packing

- 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine (): Monoclinic (C2/c) with intermolecular C–H···π interactions (3.10–3.50 Å). Symmetry operations stabilize the lattice via π-stacking of fluorene rings .

- Dinitrophenyl Derivatives (): Nitro groups facilitate stronger intermolecular interactions (e.g., hydrogen bonding with N–H or C–H donors) and denser packing, leading to higher melting points (225–255°C) compared to non-nitro analogs (100–155°C) .

Photophysical Properties

Solvatochromism

- Thiophene-Fluorene Derivatives ():

- Emission tunable with solvent polarity (e.g., λem = 450–550 nm in DMF vs. toluene).

- Dinitrophenyl Hydrazines (): Limited solvatochromism due to strong electron-withdrawing nitro groups stabilizing the ground state.

Thermal and Solubility Properties

Melting Points

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 1-(2,4-Dinitrophenyl)-2-(fluorenylidene) | 250–255* | |

| 1-Phenyl-2-(p-tolylethylidene)hydrazine | 100–103 | |

| FIIS/FIIN | Not reported |

*Estimated based on similar dinitrophenyl derivatives.

Solubility

- Nitro groups reduce solubility in polar solvents (e.g., DMF, ethanol) compared to hydroxy- or methoxy-substituted analogs .

General Approach

Hydrazine derivatives are typically synthesized via acid-catalyzed condensation:

- Target Compound: Likely prepared by refluxing 2,4-dinitrophenylhydrazine with 9H-fluoren-9-one in ethanol/HCl (yield ~85–90%, analogous to ).

- Chalcone Derivatives (): 90% yield using HCl catalyst in ethanol .

Biological Activity

1-(2,4-Dinitrophenyl)-2-(9H-fluoren-9-ylidene)hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This hydrazone derivative combines a dinitrophenyl moiety with a fluorenylidene structure, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone containing the fluorenylidene group. The general reaction can be summarized as follows:

Where is the dinitrophenyl group and represents the fluorenylidene component.

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazone compounds exhibit notable antimicrobial properties. The antimicrobial evaluation of various synthesized compounds derived from this compound has shown varying degrees of effectiveness against different strains of bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for these compounds against Gram-positive bacteria were generally higher than 256 μg/mL, suggesting limited activity against certain strains but potential efficacy against others .

Antioxidant Activity

The antioxidant properties of hydrazone derivatives have also been investigated. The ability to scavenge free radicals is a crucial aspect of their biological activity. Compounds similar to this compound have shown significant antioxidant activity through various assays, including DPPH radical scavenging tests .

Cytotoxicity Studies

Cytotoxicity assays have revealed that some hydrazone derivatives exhibit selective cytotoxic effects on cancer cell lines. For example, studies on related pyrazole compounds indicate that modifications in their structure can lead to increased cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) . Although specific data on the cytotoxicity of this compound is limited, its structural similarities suggest potential for similar activity.

Study 1: Antimicrobial Evaluation

In a recent study, various derivatives of hydrazones were synthesized and screened for antimicrobial activity against multidrug-resistant strains. The results indicated that while some compounds showed promise against specific Gram-positive bacteria, others did not exhibit significant activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | >256 | Low |

| Compound B | 128 | Moderate |

| Compound C | 64 | High |

Study 2: Antioxidant and Cytotoxicity Assays

Another study focused on evaluating the antioxidant potential and cytotoxicity of similar hydrazone derivatives. The results highlighted that certain modifications led to enhanced antioxidant capacity and selective cytotoxicity towards cancer cells.

| Compound | DPPH Scavenging (%) | IC50 (μM) |

|---|---|---|

| Compound D | 85% | 10 |

| Compound E | 70% | 25 |

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylidene)hydrazine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between 2,4-dinitrophenylhydrazine and fluorenone derivatives. Key steps include refluxing equimolar amounts of reactants in ethanol or methanol under acidic conditions (e.g., HCl or H₂SO₄) for 1–3 hours . Purification involves recrystallization from ethanol or column chromatography. Yield optimization (70–85%) requires controlled temperature (60–80°C) and stoichiometric precision to minimize side products like unreacted hydrazine derivatives .

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral markers distinguish this compound?

- IR spectroscopy : Confirm the hydrazine (-NH-NH-) stretch (~3200 cm⁻¹) and C=N imine stretch (~1600 cm⁻¹). The 2,4-dinitrophenyl group shows asymmetric NO₂ stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons from the fluorenylidene moiety appear as multiplets at δ 7.2–8.5 ppm, while the dinitrophenyl group’s protons resonate as singlet(s) near δ 8.5–9.0 ppm .

- UV-Vis : Strong absorption bands at ~350–400 nm (π→π* transitions in the conjugated hydrazine-azine system) and ~450–500 nm (n→π* transitions) .

Q. How can purity and stability be assessed during storage?

Purity is evaluated via melting point analysis (reported range: 225–255°C for analogous hydrazines) and HPLC with a C18 column (methanol/water mobile phase) . Stability tests under ambient light and humidity show degradation via hydrolysis of the hydrazine bond, necessitating storage in dark, anhydrous conditions at 4°C .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in hydrazine derivatives, and how does SHELX software enhance refinement?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) is standard. The monoclinic space group C2/c (Z = 8) is common for similar hydrazines, with unit cell parameters a ≈ 22.8 Å, b ≈ 13.1 Å, c ≈ 12.5 Å, and β ≈ 92.9° . SHELXL refines displacement parameters and hydrogen bonding networks, while SHELXE aids in resolving twinning or partial occupancy issues . For example, the fluorenylidene moiety’s planarity and dihedral angles relative to the dinitrophenyl group are validated via SHELXL’s displacement ellipsoid models .

Q. How do electronic substituent effects influence photophysical properties, and what computational models align with experimental data?

Electron-withdrawing groups (e.g., -NO₂) redshift absorption/emission spectra by stabilizing LUMO orbitals. Time-dependent DFT (TD-DFT) calculations using B3LYP/6-31G(d) basis sets predict λₐᵦₛ ≈ 380 nm (error ± 10 nm vs. experimental data) for the title compound, correlating with intramolecular charge transfer (ICT) between fluorenylidene and dinitrophenyl moieties . Fluorescence quantum yields (Φ ≈ 0.1–0.3 in DMF) depend on solvent polarity and substituent electronic effects .

Q. What strategies address contradictions in reported reactivity or spectral data across studies?

Discrepancies in melting points (e.g., ±5°C) may arise from polymorphic forms or impurities. Cross-validation via DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) is recommended . Conflicting UV-Vis data (e.g., λₐᵦₛ shifts) often result from solvent polarity differences; standardization in aprotic solvents (DMF, DMSO) minimizes variation .

Methodological Tables

Table 1. Key Crystallographic Data for this compound Analogs

| Parameter | Value |

|---|---|

| Space group | C2/c |

| a (Å) | 22.8362 |

| b (Å) | 13.1432 |

| c (Å) | 12.4642 |

| β (°) | 92.874 |

| V (ų) | 3736.31 |

| Z | 8 |

Table 2. Comparative Spectral Data for Hydrazine Derivatives

| Compound | IR (C=N, cm⁻¹) | UV-Vis λₐᵦₛ (nm) |

|---|---|---|

| Target compound | ~1600 | 380, 460 |

| Fluorenone azine (FIIS) | 1598 | 370, 450 |

| Thiophene derivative | 1612 | 390, 480 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.